

Application Note: Detecting CBB1003 Target Engagement Using Western Blot

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Compound of Interest		
Compound Name:	CBB1003	
Cat. No.:	B1139215	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CBB1003 is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and has been implicated in various cancers.[1] [2][3] Assessing the engagement of CBB1003 with its target, LSD1, within a cellular context is critical for understanding its mechanism of action and for the development of effective therapeutics. This application note provides detailed protocols for detecting the target engagement of CBB1003 using two Western blot-based methods: the Cellular Thermal Shift Assay (CETSA) for direct target binding and the analysis of pharmacodynamic (PD) biomarkers to measure downstream effects of target inhibition.

Principle

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability is altered upon ligand binding.[4][5] When cells are treated with **CBB1003**, the binding of the inhibitor to LSD1 is expected to stabilize the protein. Upon heating the cell lysate, unbound LSD1 will denature and aggregate at lower temperatures, while the **CBB1003**-bound LSD1 will remain in the soluble fraction at higher temperatures.[6][7][8] The amount of soluble LSD1 at different temperatures can then be quantified by Western blotting, providing a measure of target engagement.



Pharmacodynamic (PD) Biomarker Analysis: Inhibition of LSD1 by **CBB1003** leads to downstream molecular changes. One direct consequence is the increase in the methylation of histone H3 at lysine 4 (H3K4), a substrate of LSD1.[2][9] Additionally, in colorectal cancer cells, **CBB1003** has been shown to down-regulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) and inactivate the Wnt/β-catenin signaling pathway.[1][10] Therefore, changes in the levels of mono- and di-methylated H3K4, LGR5, and key proteins in the Wnt/β-catenin pathway can serve as PD biomarkers for **CBB1003** target engagement.

Experimental Protocols

Part 1: Cellular Thermal Shift Assay (CETSA) for Direct LSD1 Engagement

This protocol is adapted from established CETSA procedures.[6][7][11]

- 1. Cell Culture and Treatment:
- Seed cells (e.g., colorectal cancer cell line) at an appropriate density and allow them to adhere overnight.
- Treat cells with varying concentrations of **CBB1003** or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
- 2. Cell Harvesting and Lysis:
- · Wash the cells with ice-cold PBS.
- Scrape the cells into PBS containing a protease inhibitor cocktail.
- Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
- Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at room temperature).[7]
- Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.



- Collect the supernatant containing the soluble proteins.
- 3. Heat Treatment:
- Aliquot the soluble lysate into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[6][11] Include a non-heated control (room temperature).
- 4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured and aggregated proteins.
- Carefully collect the supernatant, which contains the soluble protein fraction.
- 5. Western Blot Analysis:
- Determine the protein concentration of the soluble fractions.
- Normalize the protein concentrations for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 [13]
- Incubate the membrane with a primary antibody specific for LSD1 overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.



 For a loading control, probe the same membrane for a housekeeping protein like β-actin or GAPDH.

Part 2: Pharmacodynamic (PD) Biomarker Analysis

- 1. Cell Culture and Treatment:
- Seed cells as described in the CETSA protocol.
- Treat cells with a dose-response of CBB1003 or a vehicle control for a specified duration (e.g., 24-48 hours).
- 2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS.
- Lyse the cells directly in RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation.
- Determine the protein concentration of the supernatant.
- 3. Western Blot Analysis:
- Perform SDS-PAGE and protein transfer as described in the CETSA protocol.
- Block the membrane and incubate with primary antibodies specific for:
 - Mono-methylated H3K4
 - Di-methylated H3K4
 - Total Histone H3 (as a loading control)
 - LGR5
 - Phospho-β-catenin
 - Total β-catenin
 - o c-Myc
 - β-actin or GAPDH (as a loading control)



 Proceed with secondary antibody incubation, signal detection, and imaging as described above.

Data Presentation

Table 1: Quantitative Analysis of LSD1 Thermal Stability

(CETSA)

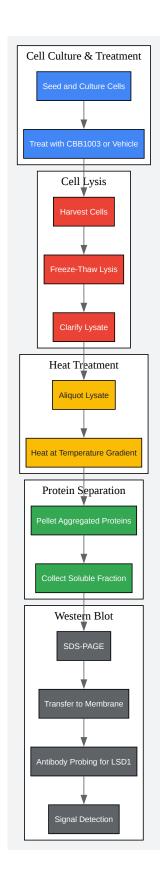
Treatment	Temperature (°C)	Soluble LSD1 (Normalized Intensity)
Vehicle	RT	1.00
Vehicle	45	0.85
Vehicle	50	0.62
Vehicle	55	0.31
Vehicle	60	0.10
CBB1003 (X μM)	RT	1.00
CBB1003 (X μM)	45	0.98
CBB1003 (X μM)	50	0.91
CBB1003 (X μM)	55	0.75
CBB1003 (X μM)	60	0.45

Table 2: Quantitative Analysis of PD Biomarkers

Treatment	H3K4me1 (Fold Change)	H3K4me2 (Fold Change)	LGR5 (Fold Change)	p-β-catenin (Fold Change)
Vehicle	1.0	1.0	1.0	1.0
CBB1003 (Low Dose)	1.8	1.5	0.7	0.6
CBB1003 (High Dose)	3.5	2.8	0.3	0.2



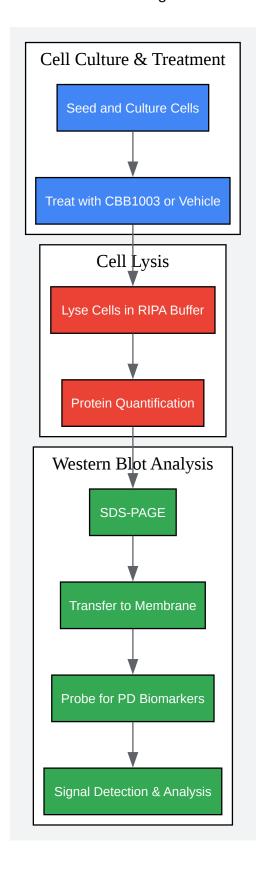
Visualization



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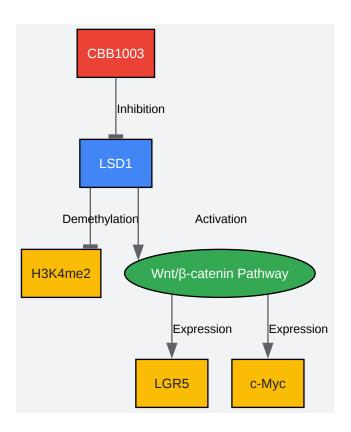
Caption: CETSA experimental workflow for detecting CBB1003 target engagement.



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Caption: Workflow for PD biomarker analysis of CBB1003 target engagement.



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Caption: Simplified signaling pathway of **CBB1003** action.

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Methodological & Application





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